

# Comparative study of D2EHPA and other organophosphorus acid extractants

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**Compound Name:** 2-Ethylhexyl dihydrogen phosphate

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An In-Depth Comparative Guide to D2EHPA and Other Organophosphorus Acid Extractants in Solvent Extraction

As a Senior Application Scientist, this guide provides a comprehensive comparison of Di(2-ethylhexyl) phosphoric acid (D2EHPA) with other key organophosphorus acid extractants: Cyanex 272, PC-88A, and Cyanex 301. This document moves beyond a simple cataloging of features to offer a deep dive into the chemical principles, comparative performance data, and practical experimental protocols essential for researchers and process development professionals in hydrometallurgy and chemical separations.

## Introduction to Organophosphorus Acid Extractants

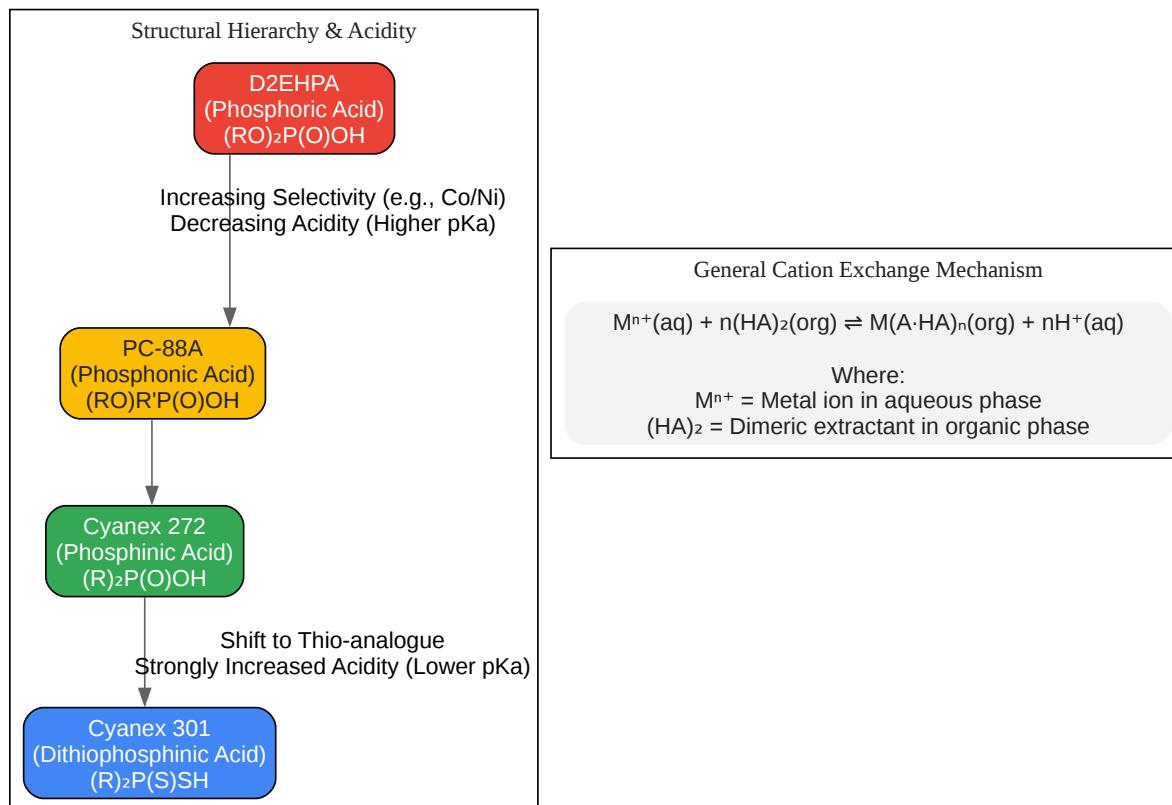
Solvent extraction (SX) is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from aqueous solutions.<sup>[1]</sup> The choice of extractant is the most critical parameter dictating the efficiency and selectivity of an SX process. Among the most versatile and widely used reagents are the organophosphorus acids. These compounds function via a cation exchange mechanism, where a proton on the acidic functional group is exchanged for a metal ion.

This guide focuses on D2EHPA, a workhorse of the industry, and compares it against three other commercially significant extractants that offer unique selectivities and operational characteristics:

- D2EHPA (Di(2-ethylhexyl) phosphoric acid): A phosphoric acid, widely used for extracting a broad range of metals, including rare earth elements (REEs), cobalt, nickel, and uranium.[1]  
[2]
- PC-88A (2-ethylhexyl phosphonic acid, mono-2-ethylhexyl ester): A phosphonic acid, often seen as an intermediate in properties between D2EHPA and Cyanex 272.[3]
- Cyanex 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): A phosphinic acid, renowned for its exceptional selectivity in separating cobalt from nickel.[4][5]
- Cyanex 301 (Bis(2,4,4-trimethylpentyl) dithiophosphinic acid): A dithiophosphinic acid, which is a much stronger acid capable of extracting metals from highly acidic solutions.[6]

## Structural Properties and Extraction Mechanism

The performance of these extractants is intrinsically linked to their molecular structure, specifically the nature of the group attached to the central phosphorus atom. This structure dictates the extractant's acidity ( $pK_a$ ), which in turn governs the pH range required for metal extraction.

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Caption: Structural classes and acidity trend of organophosphorus extractants.

The general order of increasing acidity (decreasing pKa) is: Cyanex 272 < PC-88A < D2EHPA < Cyanex 301. A stronger acid (lower pKa) can extract metals from solutions at a lower pH.<sup>[7]</sup> Conversely, weaker acids like Cyanex 272 require a higher pH for extraction but often exhibit greater selectivity between chemically similar metals.<sup>[5][7]</sup> The substitution of oxygen with

sulfur to create Cyanex 301 dramatically increases its acidity, enabling metal extraction at pH < 2.[5][6]

Table 1: Physicochemical Properties of Selected Organophosphorus Extractants

Property	D2EHPA	PC-88A	Cyanex 272	Cyanex 301
IUPAC Name	Bis(2-ethylhexyl) hydrogen phosphate	2-ethylhexylphosphonic acid mono-2-ethylhexyl ester	Bis(2,4,4-trimethylpentyl)phosphinic acid	Bis(2,4,4-trimethylpentyl)di thiophosphinic acid
CAS Number	298-07-7[2]	14802-03-0[3]	83411-71-6	107667-02-7
Molecular Formula	<chem>C16H35O4P</chem> [2]	<chem>C16H35O3P</chem> [3]	<chem>C16H35O2P</chem> [4]	<chem>C16H35PS2</chem>
Molecular Weight	322.43 g/mol	306.43 g/mol [3]	290.42 g/mol	322.54 g/mol
pKa	~3.24[7]	~4.51[7]	~6.37[7]	~2.61[7]
Key Feature	General-purpose, strong extractor	Intermediate selectivity	High Co/Ni selectivity	Strong acid, extracts at low pH

## Comparative Performance Analysis

The choice of extractant is dictated by the specific separation required. The subtle differences in acidity and structure among these reagents lead to significant variations in performance.

### Cobalt (Co) and Nickel (Ni) Separation

The separation of cobalt from nickel is a classic and challenging problem in hydrometallurgy due to their similar chemical properties.[8] This is where the differences between the extractant classes are most apparent. The Co/Ni separation efficiency generally follows the order: Cyanex 272 >> PC-88A > D2EHPA.

- D2EHPA extracts both Co(II) and Ni(II) at similar pH ranges, resulting in poor separation.

- PC-88A offers a marked improvement over D2EHPA.
- Cyanex 272 is widely considered the reagent of choice for Co/Ni separation, capable of achieving very high separation factors.[5][9] It selectively extracts cobalt, leaving nickel in the aqueous phase (raffinate).[10]

The superior performance of Cyanex 272 is attributed to steric hindrance effects and the coordination chemistry of the Co(II) and Ni(II) complexes formed with the phosphinic acid.

Table 2: Comparative Data for Cobalt/Nickel Separation

Extractant	Separation Factor ( $\beta_{Co/Ni}$ )	$\Delta pH_{50}$ (Ni-Co) <sup>1</sup>	Conditions	Source
D2EHPA	14	0.31	Sulfate media	[8]
PC-88A (Ionquest 801)	280 (up to 858 at high loading)	~0.8 - 1.0	Sulfate media	[8][11]
Cyanex 272	>2000 (up to 7000 reported)	1.48	Sulfate media	[8][11]

<sup>1</sup> $\Delta pH_{50}$  is the difference between the pH at which 50% of Nickel is extracted and the pH at which 50% of Cobalt is extracted. A larger value indicates better separation.

## Rare Earth Element (REE) Extraction

For REE extraction, the performance order is typically the reverse of that for Co/Ni separation, correlating directly with extractant acidity: D2EHPA > PC-88A > Cyanex 272.[7] D2EHPA is a powerful extractant for the bulk recovery of REEs from leach solutions.[2] The stronger acidity of D2EHPA allows for efficient extraction at lower pH values compared to PC-88A and Cyanex 272.[7]

## Other Metal Separations

- Manganese (Mn): D2EHPA is a significantly more efficient extractant for Mn(II) than Cyanex 272 across a wide pH range.[12] Studies have shown D2EHPA can be about seven times

more efficient for manganese extraction between pH 5 and 8.[12]

- Zinc (Zn): Cyanex 301 was originally developed for the selective extraction of zinc.[5] D2EHPA and PC-88A are also effective for zinc, often extracting it preferentially over manganese and cobalt.[13]

## Stripping (Back-Extraction)

An effective extraction is only half the process. The metal must be recovered from the loaded organic phase in a concentrated, pure form. This "stripping" step is typically achieved by contacting the loaded organic with a strong acid.

The ease of stripping is inversely related to the stability of the metal-extractant complex. Consequently, metals extracted by stronger acids or that form very stable complexes are more difficult to strip.

- D2EHPA: Stripping metals like Fe(III) from loaded D2EHPA is notoriously difficult and often requires very high acid concentrations (e.g., >6 M HCl) or the use of complexing or reducing agents.[14][15]
- Cyanex 272: Due to its weaker acidic nature, metals loaded onto Cyanex 272 are generally easier to strip with mineral acids compared to D2EHPA.
- Cyanex 301: The replacement of oxygen with sulfur enhances the acidity and extractability but makes the stripping of metals from loaded Cyanex 301 more difficult.[6][16]

## Experimental Guide: Protocol for Comparative Evaluation of Extractants

To ensure trustworthy and reproducible results, a standardized protocol is essential. The following describes a laboratory-scale shake-out test to determine the distribution coefficient (D) and separation factor ( $\beta$ ) for two metals ( $M_1$  and  $M_2$ ).

## Experimental Workflow

Caption: Standard workflow for a laboratory-scale solvent extraction shake-out test.

## Step-by-Step Methodology

- Preparation of Aqueous Phase:
  - Prepare a synthetic aqueous solution containing the metal ions of interest (e.g., 1 g/L  $\text{Co}^{2+}$  and 1 g/L  $\text{Ni}^{2+}$ ) from sulfate or chloride salts.
  - Adjust the solution to a series of initial pH values (e.g., from 2.0 to 7.0 in 0.5 unit increments) using dilute  $\text{H}_2\text{SO}_4$  or  $\text{NaOH}$ . The causality here is that extraction is highly pH-dependent, and mapping performance across a pH range is necessary to find the optimal separation window.
- Preparation of Organic Phase:
  - Prepare a solution of the extractant (e.g., 0.5 M D2EHPA) in a suitable organic diluent, such as kerosene or n-heptane. The diluent's role is to reduce viscosity and solvate the extractant, ensuring good phase dispersion and mass transfer.
- Phase Contact and Equilibration:
  - Add equal volumes of the aqueous and organic phases (Organic-to-Aqueous ratio, O:A = 1:1) to a series of separatory funnels, one for each pH point.
  - Shake each funnel vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.
- Phase Separation and Sampling:
  - Allow the phases to separate completely.
  - Carefully drain the lower aqueous phase (raffinate) and measure its final equilibrium pH.
  - Collect a sample of the raffinate for analysis.
- Analysis and Calculation:
  - Analyze the concentration of each metal in the raffinate samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy

(AAS).

- Calculate the metal concentration in the organic phase by mass balance:  $[M]_{org} = [M]_{initial\_aq} - [M]_{final\_aq}$  (assuming O:A = 1:1)
- Calculate the Distribution Coefficient (D) for each metal:  $D = [M]_{org} / [M]_{final\_aq}$
- Calculate the Separation Factor ( $\beta$ ) between two metals ( $M_1$  and  $M_2$ ):  $\beta = D(M_1) / D(M_2)$

This self-validating protocol, when repeated for each extractant under identical conditions, provides a robust basis for direct performance comparison.

## Conclusion and Recommendations

The selection of an organophosphorus acid extractant is a nuanced decision that depends heavily on the target separation, feed solution acidity, and overall process economics.

- D2EHPA remains an excellent, cost-effective choice for bulk extraction of metals like REEs and for separations where high selectivity is not the primary driver.[1][17] Its major drawback is the difficulty of stripping certain metals.
- PC-88A serves as a valuable intermediate, offering better Co/Ni selectivity than D2EHPA while maintaining strong extractive power.[11]
- Cyanex 272 is the undisputed specialist for high-purity Co/Ni separation from weakly acidic solutions, a critical application in battery metal refining.[5][10] Its weaker acidity simplifies the stripping stage.
- Cyanex 301 carves a niche in extracting metals from highly acidic streams where conventional extractants are ineffective.[6] This advantage is tempered by challenges in stripping and potential degradation.[18]

For any new process, it is imperative to conduct systematic evaluations, such as the shake-out test protocol described, to validate extractant choice and optimize operating parameters for maximum efficiency and purity.

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